molecular formula C18H18N4O B278933 N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278933
M. Wt: 306.4 g/mol
InChI Key: QKVGPZFNQPHYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as DMPT, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and biotechnology. DMPT is a white crystalline powder with a molecular formula of C18H18N4O and a molecular weight of 306.36 g/mol.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act through various signaling pathways in cells. N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth. N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to increase the expression of genes involved in energy metabolism and protein synthesis. N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to increase the levels of growth hormone and insulin-like growth factor 1 (IGF-1) in animals, which are important regulators of growth and development.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is also relatively easy to synthesize and purify. However, N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. In agriculture, further studies are needed to optimize the use of N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide as a feed attractant and growth promoter for various animal species. In medicine, more studies are needed to investigate the potential therapeutic effects of N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide on various diseases and to develop new N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide-based drugs. In biotechnology, N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be further explored as a ligand for protein purification and as a catalyst for organic reactions.
Conclusion:
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound with potential applications in various fields such as agriculture, medicine, and biotechnology. N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential effects on animal growth performance, disease treatment, and protein purification. N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to activate various signaling pathways in cells and has several biochemical and physiological effects. N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has advantages for lab experiments, but more studies are needed to fully understand its mechanism of action and potential side effects. Further research on N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can lead to new discoveries and applications in various fields.

Synthesis Methods

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 3,5-dimethyl aniline with 4-methyl benzoyl chloride, followed by the reaction of the resulting product with triazole and cyanamide. The final product is obtained through a purification process using recrystallization or chromatography.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in various fields. In agriculture, N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to improve animal growth performance by increasing feed intake and nutrient utilization efficiency. N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been used as a feed attractant for fish and shrimp, improving their feeding behavior and growth.
In medicine, N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have potential therapeutic effects on various diseases such as cancer, diabetes, and Alzheimer's disease. N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to inhibit tumor cell growth and induce apoptosis in cancer cells. N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve glucose metabolism in diabetic mice and reduce amyloid-beta accumulation in Alzheimer's disease models.
In biotechnology, N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been used as a ligand for the purification of proteins and enzymes. N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.

properties

Product Name

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H18N4O/c1-12-4-6-16(7-5-12)22-11-19-17(21-22)18(23)20-15-9-13(2)8-14(3)10-15/h4-11H,1-3H3,(H,20,23)

InChI Key

QKVGPZFNQPHYPW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC(=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

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